Valencene

概要

説明

準備方法

合成ルートと反応条件: バレルセンは、酵素バレルセンスンターゼによってファルネシルピロリン酸から生合成することができます . laboratoire setting, the metabolic engineering of microorganisms such as Saccharomyces cerevisiae has been employed to produce valencene.

工業生産方法: バレルセンの工業生産には、多くの場合、遺伝子組み換え微生物が使用されます。 たとえば、Saccharomyces cerevisiaeは、バレルセンスンターゼ遺伝子を導入し、その他の関連遺伝子の発現を最適化することで、バレルセンを生産するように設計することができます . この方法は、バレルセンの高収率を達成することが示されており、大規模生産のための現実的な選択肢となっています .

化学反応の分析

反応の種類: バレルセンは、酸化、還元、置換など、さまざまな化学反応を起こします。 最も注目すべき反応の1つは、プレムナスピロジエンオキシゲナーゼやシトクロムP450レダクターゼなどの酵素によって触媒される、ノットカトンへの酸化です .

一般的な試薬と条件:

酸化: 一般的な試薬には、分子状酸素やプレムナスピロジエンオキシゲナーゼなどの特定の酸化酵素が含まれます.

還元: バレルセンを還元するために、触媒的水素化を使用できますが、これはあまり一般的ではありません。

置換: バレルセンに存在する二重結合で、特に求電子置換反応が起こります。

主要な生成物:

ノットカトン: バレルセン酸化の主要な生成物であり、グレープフルーツの香りで知られています.

β-ノットカトール: バレルセンのノットカトンへの酸化の中間体.

4. 科学研究への応用

バレルセンは、科学研究で幅広い用途があります。

科学的研究の応用

Therapeutic Applications

Anti-inflammatory and Anti-allergic Properties

Valencene has been shown to exhibit significant anti-inflammatory effects. Research indicates that it can improve conditions like atopic dermatitis by modulating inflammatory responses and enhancing skin barrier function through the expression of involucrin, a protein essential for skin health. Additionally, this compound has demonstrated potential as an anti-allergic agent, which could be beneficial in treating allergic reactions and conditions .

Insect Repellent

this compound is recognized for its insect-repelling properties, effectively deterring mosquitoes, fleas, and ticks. Studies have suggested that it can outperform traditional repellents like DEET without the associated harmful chemicals. This characteristic positions this compound as a promising candidate for natural insect repellent formulations .

Antitumor Activity

Emerging evidence suggests that this compound may enhance the efficacy of certain chemotherapy agents, such as Doxorubicin. It has shown potential in improving the therapeutic action against cancer cells that exhibit partial resistance to this drug. This property indicates its possible role in cancer treatment protocols .

Production Methods

This compound is traditionally extracted from citrus peels but due to low natural concentrations, there has been a shift towards microbial production methods. Researchers have explored various microbial hosts for the heterologous production of this compound:

| Microbial Host | Production Method | Yield | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Overexpression of this compound synthase CnVS | 539.3 mg/L | Chen et al., 2019 |

| Callitropsis nootkatensis | High cell-density fermentation with mannitol | 5.6 g/L | Zhu et al., 2022 |

| Escherichia coli | Engineered pathways for enhanced production | Not specified | Meng et al., 2020 |

These biotechnological approaches not only enhance yield but also provide sustainable alternatives to traditional extraction methods.

Flavor and Fragrance Industry

This compound's pleasant citrus aroma makes it a valuable ingredient in the flavor and fragrance industry. It is commonly used to impart fresh citrus notes in food products, perfumes, and household cleaning products. The increasing consumer preference for natural flavors has driven demand for this compound, prompting further research into its production and applications .

Agricultural Applications

This compound's insect-repelling properties extend its utility to agricultural practices as a natural pesticide. Its effectiveness against various pests can reduce reliance on synthetic pesticides, aligning with the growing trend towards sustainable agricultural practices .

Case Studies

Several studies have documented the applications of this compound across different fields:

- Skin Protection Against UV Damage : A study demonstrated that this compound could mitigate UV-induced photoaging in melanoma cells, showcasing its potential as a protective agent in skincare formulations .

- Enhanced Antibacterial Activity : Research indicated that this compound exhibits antibacterial properties against strains such as Staphylococcus aureus, suggesting its potential use in developing antimicrobial agents .

作用機序

バレルセンは、主にさまざまな酵素や受容体との相互作用を通じて効果を発揮します。 たとえば、それは、黄色ブドウ球菌におけるエフロックスポンプを阻害し、抗生物質の有効性を高めることが示されています . さらに、バレルセンは、シクロオキシゲナーゼ(COX-2)酵素とヒスタミン1(H1)受容体と相互作用し、抗炎症作用に寄与します .

類似の化合物:

ユニークさ: バレルセンは、貴重な香料および香料化合物と、ノットカトンの前駆体の両方としての二重の役割を果たすため、ユニークです。 遺伝子組み換え微生物で生合成できることも、他のセスキテルペンとは異なる特徴であり、工業生産のための持続可能な選択肢となっています .

類似化合物との比較

Nootkatone: A direct oxidation product of valencene, known for its grapefruit aroma and biological activities.

Uniqueness: this compound is unique due to its dual role as both a valuable flavor and fragrance compound and a precursor to nootkatone. Its ability to be biosynthesized in engineered microorganisms also sets it apart from other sesquiterpenes, making it a sustainable option for industrial production .

生物活性

Valencene (VAL) is a naturally occurring sesquiterpene predominantly found in the essential oils of citrus fruits, particularly in the peel of oranges. It has garnered significant attention for its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anti-allergic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

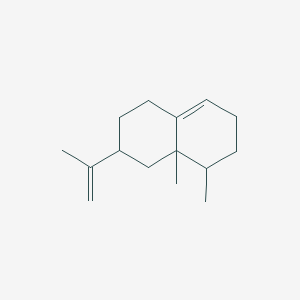

Chemical Structure and Properties

This compound is characterized by its complex hydrocarbon structure, which contributes to its reactivity and biological activity. It is composed of three isoprene units and exhibits a high degree of unsaturation, making it a potent compound in various biological assays.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound possesses significant anti-inflammatory properties. In an in vivo study using murine models, this compound was administered at varying doses (10, 100, or 300 mg/kg) to assess its effects on acute and chronic inflammation. The results indicated that this compound significantly inhibited paw edema formation and reduced leukocyte recruitment and pro-inflammatory cytokines such as IL-1β and TNF-α in pleural and peritoneal lavages .

Key Findings:

- Acute Inflammation: this compound reduced paw edema induced by carrageenan and other inflammatory agents.

- Chronic Inflammation: It lowered granuloma weight and total protein concentration in chronic inflammation models .

2. Antiallergic Activity

This compound has also been studied for its potential in treating allergic conditions. A study focusing on atopic dermatitis (AD) demonstrated that topical application of this compound significantly alleviated AD-like symptoms in NC/Nga mice. The compound was found to modulate the expression of pro-inflammatory chemokines and cytokines, enhancing skin barrier functions by increasing the levels of proteins such as filaggrin .

Key Findings:

- Mechanism: this compound's action involved downregulating pro-inflammatory markers in skin cells.

- Safety Profile: No significant alterations in body or spleen weight were observed, indicating a favorable safety profile for topical use .

3. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. A study evaluated its efficacy against antibiotic-resistant strains, revealing that this compound significantly reduced the minimum inhibitory concentration (MIC) for norfloxacin and ethidium bromide in resistant strains like Staphylococcus aureus .

Key Findings:

- MIC Values: this compound achieved MIC values as low as 256 µg/mL against resistant strains.

- Nanoformulations: While liposomal formulations of this compound did not enhance its efficacy significantly, the non-liposomal form showed promising antibacterial properties .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving Swiss mice, this compound was shown to effectively reduce inflammation markers following administration. The study highlighted its potential as a therapeutic agent for inflammatory diseases due to its ability to inhibit key inflammatory pathways.

Case Study 2: Efficacy in Atopic Dermatitis

Another research project focused on the effects of this compound on skin lesions associated with atopic dermatitis. The results indicated that topical application led to significant improvements in skin condition and barrier function, suggesting its utility in dermatological applications.

特性

IUPAC Name |

(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBNYNLSCGVZOH-NFAWXSAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(CC(CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047052 | |

| Record name | Valencene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow oily liquid | |

| Record name | Valencene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Insoluble (in ethanol) | |

| Record name | Valencene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.914-0.919 | |

| Record name | Valencene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4630-07-3 | |

| Record name | Valencene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valencene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Valencene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,7β,8α)]-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALENCENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96H21P91IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。